The Physicochemical and Toxicological Profile of 4-Nitro-7-fluoranthenol (CAS 115664-57-8)
The Physicochemical and Toxicological Profile of 4-Nitro-7-fluoranthenol (CAS 115664-57-8)
An Advanced Technical Whitepaper for Environmental and Toxicological Scientists
Executive Summary
4-Nitro-7-fluoranthenol (CAS 115664-57-8) is a highly specialized Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbon (HN-PAH). Emerging primarily as an atmospheric secondary pollutant and a biological metabolite of parent PAHs, this compound represents a critical intersection between environmental chemistry and molecular toxicology. Due to the dual presence of an electron-withdrawing nitro group (-NO2) and an electron-donating hydroxyl group (-OH) on a rigid fluoranthene backbone, 4-nitro-7-fluoranthenol exhibits unique physicochemical behaviors, requiring highly optimized analytical workflows for trace detection.
This whitepaper provides a comprehensive, field-proven guide to the structural properties, mutagenic mechanisms, and advanced analytical protocols required to isolate and quantify this compound in complex matrices.
Chemical Identity & Physicochemical Profiling
The structural architecture of 4-nitro-7-fluoranthenol dictates its environmental partitioning and biological reactivity. The extended π -conjugation of the fluoranthene core provides planarity, while the functional groups induce a strong dipole moment.
Quantitative Chemical Data
Data synthesized from the [1] and predictive chemical modeling.
| Property | Value / Description | Causality / Technical Implication |
| IUPAC Name | 4-Nitrofluoranthen-7-ol | Defines the exact regiochemistry of the functional groups. |
| CAS Registry Number | 115664-57-8 | Unique identifier for regulatory and safety tracking[2]. |
| Molecular Formula | C16H9NO3 | Indicates a highly unsaturated, oxygen-rich PAH derivative[1]. |
| Molecular Weight | 263.25 g/mol | Falls within the optimal mass range for GC-MS and LC-MS analysis[1]. |
| Predicted pKa (-OH) | ~7.8 - 8.2 | The extended conjugation and -NO2 group lower the pKa compared to standard phenols, making it partially ionized at physiological pH. |
| Predicted LogP | ~3.8 - 4.2 | Moderately lipophilic; readily partitions into lipid bilayers but retains enough polarity for aqueous transport. |
| Physical State | Solid (Crystalline) | Extremely low vapor pressure dictates that it exists almost exclusively in the particulate phase (PM2.5) in the atmosphere. |
Mechanisms of Formation: Atmospheric & Metabolic
4-Nitro-7-fluoranthenol is rarely synthesized for bulk industrial use; rather, it is generated in situ via two primary pathways: atmospheric photooxidation and cytochrome P450 (CYP450) mediated metabolism.
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Atmospheric Pathway: Parent fluoranthene undergoes gas-phase reactions with hydroxyl radicals (•OH) or nitrate radicals (•NO3) in the presence of NOx. The addition of the -OH and -NO2 groups drastically reduces the molecule's vapor pressure, causing rapid condensation onto fine particulate matter (PM2.5).
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Metabolic Pathway: In biological systems, 4-nitrofluoranthene (a known diesel exhaust component) is metabolized by hepatic CYP450 enzymes. The hydroxylation at the 7-position is a phase I metabolic attempt to increase water solubility for excretion, though it inadvertently creates a more reactive intermediate.
Fig 1: Atmospheric and metabolic pathways forming 4-nitro-7-fluoranthenol from fluoranthene.
Toxicological Significance & Mutagenicity
Hydroxylated nitro-PAHs (HN-PAHs) are recognized as some of the most potent direct-acting mutagens found in urban air. According to research published in by Durant et al., oxygenated and nitrated PAH fractions account for a highly disproportionate percentage of the mutagenicity in aerosol samples[3].
Mechanistic Causality of Toxicity:
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Direct DNA Intercalation: The planar fluoranthene backbone allows the molecule to slip between DNA base pairs.
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Nitroreduction: Bacterial or human nitroreductases reduce the -NO2 group to a hydroxylamine (-NHOH). This intermediate undergoes esterification and subsequent heterolytic cleavage to form a highly reactive nitrenium ion, which forms bulky DNA adducts at the C8 position of guanine.
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Receptor Binding: The structural mimicry of 4-nitro-7-fluoranthenol to endogenous ligands allows it to bind with high affinity to the Aryl hydrocarbon Receptor (AhR), triggering the transcription of genes associated with oxidative stress and cellular toxicity.
Advanced Analytical Workflows
Quantifying 4-nitro-7-fluoranthenol requires overcoming two major analytical hurdles: its trace concentration (often pg/m³ in air) and the severe peak tailing caused by the free phenolic hydroxyl group during gas chromatography. The following protocol is a self-validating system designed for maximum recovery and femtogram-level sensitivity.
Step-by-Step Methodology: Extraction to Quantification
Step 1: Accelerated Solvent Extraction (ASE)
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Action: Extract PM2.5 filters using a mixture of Dichloromethane (DCM) and Hexane (1:1 v/v) at 100°C and 1500 psi.
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Causality: Pure hexane is insufficient. The hydroxyl group in 4-nitro-7-fluoranthenol increases the molecule's polarity. DCM is required to disrupt hydrogen bonding between the analyte and the particulate matrix, ensuring >90% recovery.
Step 2: Solid Phase Extraction (SPE) Cleanup
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Action: Load the extract onto a Cyanopropyl (CN) or Silica SPE cartridge. Elute aliphatic hydrocarbons with hexane (discard), then elute the HN-PAH fraction with DCM/Methanol (95:5 v/v).
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Causality: Biological and environmental samples are rich in bulk lipids and aliphatic hydrocarbons. The CN stationary phase selectively retains the polar -OH and -NO2 groups, allowing matrix interferences to be washed away, thereby preventing ion suppression in the MS source.
Step 3: Silylation Derivatization
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Action: Evaporate the eluate to dryness under gentle N2. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.
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Causality: The free -OH group will interact with active silanol sites on a GC column, causing irreversible adsorption and peak tailing. BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility, thermal stability, and chromatographic resolution.
Step 4: GC-NCI-MS Analysis
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Action: Analyze the derivatized sample using Gas Chromatography coupled to a Mass Spectrometer operating in Negative Chemical Ionization (NCI) mode, using methane as the reagent gas.
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Causality: Standard Electron Impact (EI) causes excessive fragmentation of the molecular ion. In contrast, the highly electrophilic nitro group on 4-nitro-7-fluoranthenol makes it an ideal candidate for NCI. NCI captures thermal electrons with near-perfect efficiency, dropping the Limit of Detection (LOD) into the low femtogram range—essential for trace atmospheric analysis.
Fig 2: Optimized extraction and GC-NCI-MS analytical workflow for trace HN-PAH quantification.
References
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Durant, J. L., et al. "Human Lymphoblast Mutagens in Urban Airborne Particles." Environmental Science & Technology, ACS Publications. URL: [Link]
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XiXiSys. "CAS: 115664-57-8 GHS Safety Data Sheet." XiXiSys Chemical Database. URL: [Link]
